molecular formula C12H16O3 B022392 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane CAS No. 56718-70-8

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane

Cat. No.: B022392
CAS No.: 56718-70-8
M. Wt: 208.25 g/mol
InChI Key: UEOWFGJMGUIGHC-UHFFFAOYSA-N
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Description

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol . This compound is characterized by the presence of an oxirane ring (epoxide) attached to a phenoxy group substituted with a 2-methoxyethyl chain. It is used in various chemical and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane typically involves the following steps :

    Etherification: Phenethyl alcohol is etherified using dimethyl sulfate to produce 4-(2-methoxyethyl)phenol.

    Nitration and Reduction: The 4-(2-methoxyethyl)phenol is then nitrated and reduced to obtain the corresponding amine.

    Condensation: The amine is condensed with epichlorohydrin to form this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane undergoes various chemical reactions due to the presence of the reactive oxirane ring :

    Oxidation: The oxirane ring can be oxidized to form diols.

    Reduction: Reduction reactions can open the oxirane ring to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.

    Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form glycols.

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions include diols, alcohols, and substituted oxiranes.

Scientific Research Applications

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane has several scientific research applications :

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane involves the reactivity of the oxirane ring . The ring strain in the oxirane makes it highly reactive towards nucleophiles, leading to ring-opening reactions. These reactions can occur under various conditions and with different nucleophiles, resulting in the formation of a wide range of products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used.

Comparison with Similar Compounds

2-((4-(2-Methoxyethyl)phenoxy)methyl)oxirane can be compared with other similar compounds such as :

  • 2-((4-(Trifluoromethyl)phenoxy)methyl)oxirane
  • 2-((3-Methoxyphenoxy)methyl)oxirane
  • 2-((2-Fluorophenoxy)methyl)oxirane
  • 2-((4-Bromo-2-fluorophenoxy)methyl)oxirane

These compounds share the oxirane ring and phenoxy group but differ in the substituents on the phenoxy group

Properties

IUPAC Name

2-[[4-(2-methoxyethyl)phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O3/c1-13-7-6-10-2-4-11(5-3-10)14-8-12-9-15-12/h2-5,12H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEOWFGJMGUIGHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3057779
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56718-70-8
Record name 2-[[4-(2-Methoxyethyl)phenoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56718-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ((p-(2-Methoxyethyl)phenoxy)methyl)oxirane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056718708
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Epoxypropyl 4-(2-methoxyethyl)phenyl ether
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [[p-(2-methoxyethyl)phenoxy]methyl]oxirane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

p-(2-Methoxyethyl)phenol (A) and epichlorohydrin (B, 1.4-2.0 eqv.) are reacted in water, at least 1.5 kg, preferably about 2 kg of water per kg of phenol, during the addition of sodium (or potassium) hydroxide solution, (1.3-1.7 eqv.) to form 1-(2,3-epoxypropoxy)-4-(2-methoxyethyl)benzene; (p-methoxyethyl-epoxypropoxybenzene). The reaction is preferably performed at a temperature of 50-70° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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